4-Bromo-3,5-dichloroaniline

Übersicht

Beschreibung

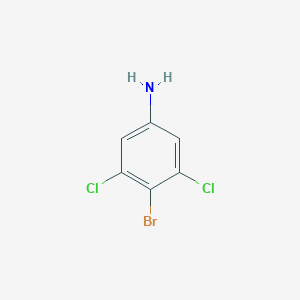

4-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are substituted by bromine and chlorine atoms. This compound is a colorless solid, although commercial samples may appear colored due to impurities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps :

Bromination: 2,4-Dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

Diazotization and Reduction: The reaction mixture is cooled, and an aqueous solution of sodium nitrite is added. The temperature is then gradually increased to boiling, leading to the formation of 3,5-dichlorobromobenzene.

Ammonolysis: Ammonia water and a catalyst are added to the 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours, yielding 3,5-dichloroaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of aminobenzenes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Bromo-3,5-dichloroaniline serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for further functionalization, making it valuable in the production of:

- Pharmaceuticals : Used in the synthesis of drugs targeting various diseases.

- Agrochemicals : Acts as a precursor for herbicides and pesticides.

- Dyes and Pigments : Employed in creating colorants for textiles and inks.

Table 1: Applications in Chemical Synthesis

| Application Type | Examples |

|---|---|

| Pharmaceuticals | Antimicrobial agents |

| Agrochemicals | Herbicides, fungicides |

| Dyes | Textile dyes |

Research indicates that this compound exhibits notable biological activity. It has been studied for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications.

Case Study Insights

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens .

| Activity Type | MIC Values (µg/mL) | Tested Organisms |

|---|---|---|

| Antimicrobial | 1 - 4 | Staphylococcus aureus |

| Antifungal | Not specified | Various fungal strains |

Industrial Applications

In addition to its role in research, this compound is utilized in various industrial processes:

- Production of Specialty Chemicals : Used in synthesizing high-performance materials.

- Environmental Science : Studied for its potential effects on ecosystems and as a marker for pollution.

Regulatory and Safety Considerations

Due to its chemical properties, this compound is subject to regulatory scrutiny. Safety data sheets emphasize the importance of handling this compound with care due to potential toxicity.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The bromine and chlorine substituents influence its reactivity and binding affinity to various biological molecules .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloroaniline: Similar structure but lacks the bromine substituent.

2,4-Dichloroaniline: Chlorine atoms at different positions on the benzene ring.

4-Bromoaniline: Contains only the bromine substituent without the chlorine atoms.

Uniqueness: 4-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Bromo-3,5-dichloroaniline (C6H4BrCl2N) is a halogenated aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : C6H4BrCl2N

- Molecular Weight : Approximately 228.96 g/mol

- CAS Number : 1940-29-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |

| Candida albicans | 62.50 µg/mL | 125.00 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : Research suggests that it may modulate various signaling pathways involved in cell growth and apoptosis, particularly through interactions with nuclear receptors such as PPARγ .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in clinical settings.

- Cancer Cell Line Assessment : In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways . This suggests its potential role as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

4-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGULWHAXFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-29-0 | |

| Record name | 4-Bromo-3,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.